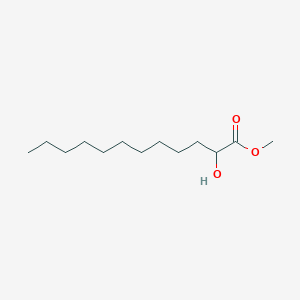

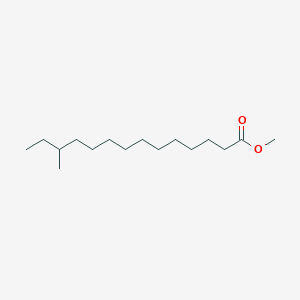

Methyl 12-methyltetradecanoate

Overview

Description

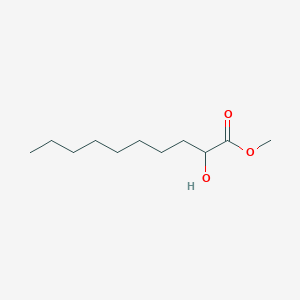

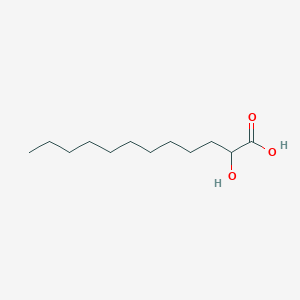

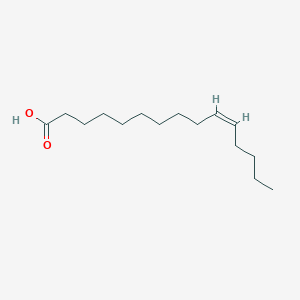

12-methyl Myristic Acid methyl ester is a methylated fatty acid methyl ester. It is a derivative of myristic acid, a long-chain saturated fatty acid. This compound is found in various natural sources, including vermicomposts of cattle manure, carica papaya leaves, and cuticular wax of Khaya senegalensis . It is known for its volatile nature and is used in various applications, including lipid-lowering granulated tea .

Scientific Research Applications

12-methyl Myristic Acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential lipid-lowering effects and its role in the formulation of dietary supplements.

Industry: Utilized as a lubricant in textiles, metalworking, and agricultural applications.

Safety and Hazards

Thermal decomposition of Methyl 12-Methyltetradecanoate can lead to the release of irritating gases and vapors such as Carbon monoxide (CO) and Carbon dioxide (CO2) . It is recommended to use self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear in case of fire .

Mechanism of Action

The mechanism of action of 12-methyl Myristic Acid methyl ester involves its interaction with lipid metabolic pathways. It is believed to modulate the activity of enzymes involved in fatty acid synthesis and degradation. The compound may also influence the expression of genes related to lipid metabolism, thereby exerting its lipid-lowering effects.

Similar Compounds:

- Methyl myristate (Myristic acid methyl ester)

- Methyl laurate (Lauric acid methyl ester)

- Methyl palmitate (Palmitic acid methyl ester)

Comparison: 12-methyl Myristic Acid methyl ester is unique due to the presence of a methyl group at the 12th position, which distinguishes it from other similar compounds. This structural difference can influence its physical and chemical properties, as well as its biological activity. For instance, the methyl group may affect the compound’s volatility, solubility, and interaction with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-methyl Myristic Acid methyl ester can be synthesized through the esterification of 12-methyl myristic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of 12-methyl Myristic Acid methyl ester may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure complete conversion of the acid to its methyl ester form.

Types of Reactions:

Oxidation: 12-methyl Myristic Acid methyl ester can undergo oxidation reactions to form corresponding aldehydes and acids.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 12-methyl myristic aldehyde and 12-methyl myristic acid.

Reduction: Formation of 12-methyl myristyl alcohol.

Substitution: Formation of various substituted esters depending on the reagents used.

properties

IUPAC Name |

methyl 12-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUDNXPLSJWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965581 | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5129-66-8 | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 12-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there other natural sources of Methyl 12-methyltetradecanoate besides Pantoea alhagi?

A2: Yes, this compound has also been identified in the methanolic extract of Boscia salicifolia, a plant belonging to the Capparaceae family []. This suggests a broader distribution of this compound in nature, beyond just the specific bacterial strain studied in the first paper. This finding opens up avenues for further investigation into its potential roles and applications, possibly in plant physiology or even as a potential bioactive compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)